3-(4-Trifluoromethylphenyl)-DL-beta-alaninol hcl
Overview
Description
The compound “3-(4-Trifluoromethylphenyl)-DL-beta-alaninol hcl” seems to be a complex organic compound. Trifluoromethylphenyl compounds are a class of organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are often used in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Enzyme Activity and Mechanism of Action
A study by Hanson and Havir (1970) investigated L-phenylalanine ammonia-lyase from potato tubers, focusing on the enzyme's active site and proposing the presence of a dehydroalanyl residue. This research provides insights into enzyme mechanisms which could be relevant to the study of compounds like 3-(4-Trifluoromethylphenyl)-DL-beta-alaninol HCl (Hanson & Havir, 1970).
Synthesis of Unnatural Amino Acids
Watanabe et al. (1966) described the synthesis of DL-β-(4-Thiazolyl)-α-alanine, demonstrating methods for creating unnatural amino acids. This research is relevant for understanding the synthetic pathways that might be used for compounds like this compound (Watanabe, Kuwata, Sakata, & Matsumura, 1966).
Study of Amino Acid Derivatives
Vogler and Baumgartner (1952) explored the resolution of DL-3,4-Dioxyphenylalanin into its optical antipodes. Such studies are key to understanding the stereochemistry of amino acid derivatives, which is crucial for the scientific applications of this compound (Vogler & Baumgartner, 1952).
Pharmacological Applications
Bartholini et al. (1967) researched N-(DL-seryl)-N′-(2,3,4-trihydroxybenzyl)-hydrazine (HCl), focusing on its impact on cerebral catecholamines. Understanding such pharmacological impacts is important for compounds like this compound, especially when considering their potential therapeutic applications (Bartholini, Burkard, Pletscher, & Bates, 1967).
Chemical Properties and Reactions
Research by Yamada, Fujii, and Shioiri (1962) on the preparation of optically active amino acids, including 3-(3, 4-methylenedioxyphenyl)-D-, and -L-alanine, provides a foundational understanding of the chemical properties and reactions of similar compounds (Yamada, Fujii, & Shioiri, 1962).
Mechanism of Action
Target of Action
It’s structurally similar to fluoxetine , which primarily targets the serotonin reuptake transporter protein . This suggests that 3-(4-Trifluoromethylphenyl)-DL-beta-alaninol HCl might have a similar target.
Mode of Action
Based on its structural similarity to fluoxetine , it might interact with its targets by blocking the reuptake of serotonin, thereby increasing the amount of serotonin in the synaptic cleft .
Biochemical Pathways
It’s known that compounds with similar structures, such as fluoxetine, affect the serotonin pathway . This suggests that this compound might have a similar effect.
Result of Action
Based on its structural similarity to fluoxetine , it might have similar effects, such as increasing the amount of serotonin in the synaptic cleft, which can lead to an improvement in mood .
Properties
IUPAC Name |
3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-15;/h1-4,9,15H,5-6,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLGDDWHTFFTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-26-2 | |
Record name | Benzenepropanol, γ-amino-4-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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